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molecular formula C5H3ClF2N2O2 B1426058 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid CAS No. 1310350-99-2

4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid

Cat. No. B1426058
M. Wt: 196.54 g/mol
InChI Key: CJHLWLUPTLVMPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08754075B2

Procedure details

A solution of 4-chloro-1-difluoromethyl-1H-pyrazole-3-carboxylic acid methyl ester (540 mg, 2.6 mmol) in tetrahydrofuran (18 ml) was treated at room temperature with a solution of lithium hydroxide (135 mg, 5.6 mmol) in a 1:1-mixture of water and methanol (12 ml). After 1 hour the reaction was complete, and the solvents were evaporated at reduced pressure. The residue was dissolved in water (10 ml) and acidified with hydrochloric acid (2M). Extraction with ethyl acetate, drying of the organic layer over sodium sulphate, and evaporation at reduced pressure yielded a white solid (555 mg) which was triturated with pentane (10 ml). The solid material was filtered, washed with pentane and dried. After drying at reduced pressure the 4-chloro-1-difluoromethyl-1H-pyrazole-3-carboxylic acid was obtained as a white solid (477 mg, 95% of theory). MS (ISP): m/z=195.0 [M−H]−.
Quantity
540 mg
Type
reactant
Reaction Step One
Quantity
135 mg
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[C:9]([Cl:10])=[CH:8][N:7]([CH:11]([F:13])[F:12])[N:6]=1)=[O:4].[OH-].[Li+].O.CO>O1CCCC1>[Cl:10][C:9]1[C:5]([C:3]([OH:4])=[O:2])=[N:6][N:7]([CH:11]([F:12])[F:13])[CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
540 mg
Type
reactant
Smiles
COC(=O)C1=NN(C=C1Cl)C(F)F
Name
Quantity
135 mg
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
18 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
12 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvents were evaporated at reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in water (10 ml)
EXTRACTION
Type
EXTRACTION
Details
Extraction with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying of the organic layer over sodium sulphate, and evaporation at reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C(=NN(C1)C(F)F)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 555 mg
YIELD: CALCULATEDPERCENTYIELD 108.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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